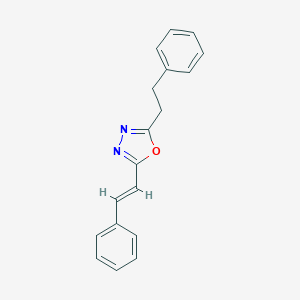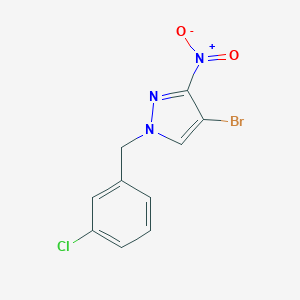
4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole family, which is known for its diverse range of biological activities. In
科学的研究の応用
4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole has shown potential applications in scientific research. This compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been found to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. These properties make it a promising candidate for further investigation in the fields of cancer research, inflammation, and drug discovery.
作用機序
The mechanism of action of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, it has been reported to inhibit the activity of tyrosinase, which is involved in melanin production. This inhibition leads to a decrease in melanin production, which may have applications in the treatment of hyperpigmentation disorders. Additionally, it has been found to inhibit the activity of cholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition may have potential applications in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole are not well characterized. However, it has been reported to exhibit cytotoxicity against certain cancer cell lines, which suggests that it may have potential applications in cancer therapy. Additionally, it has been found to exhibit anti-inflammatory and antimicrobial activities, which may have applications in the treatment of inflammatory and infectious diseases.
実験室実験の利点と制限
One advantage of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole is its diverse range of biological activities. This makes it a promising candidate for further investigation in the fields of cancer research, inflammation, and drug discovery. However, one limitation of this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole. One potential direction is the investigation of its potential applications in cancer therapy. This compound has been found to exhibit cytotoxicity against certain cancer cell lines, which suggests that it may have potential as a chemotherapeutic agent. Another potential direction is the investigation of its potential applications in the treatment of inflammatory and infectious diseases. This compound has been found to exhibit anti-inflammatory and antimicrobial activities, which may make it a promising candidate for further investigation in these areas. Finally, the development of more efficient synthesis methods for this compound may help to facilitate its use in scientific research.
合成法
The synthesis of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole involves the reaction of 3-chlorobenzylamine with 4-bromo-3-nitropyrazole in the presence of a base. The reaction proceeds through nucleophilic substitution of the bromine atom by the amine group, resulting in the formation of the desired product. The synthesis of this compound has been reported in the literature, and it can be obtained in moderate to good yields.
特性
分子式 |
C10H7BrClN3O2 |
|---|---|
分子量 |
316.54 g/mol |
IUPAC名 |
4-bromo-1-[(3-chlorophenyl)methyl]-3-nitropyrazole |
InChI |
InChI=1S/C10H7BrClN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
InChIキー |
MJRBAZQURXMPAA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Br |
正規SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)

![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)
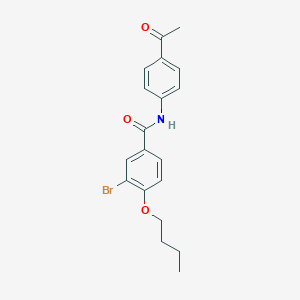
![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)
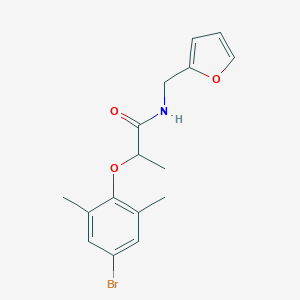
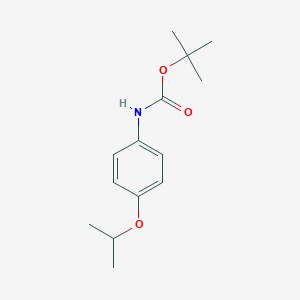
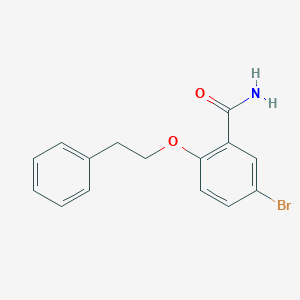
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
